molecular formula C14H8F6O8S3 B173648 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) CAS No. 17763-90-5

1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)

Cat. No.: B173648
CAS No.: 17763-90-5
M. Wt: 514.4 g/mol
InChI Key: DVNATAWRXVKURV-UHFFFAOYSA-N
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Description

1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is a chemical compound with the molecular formula C14H8F6O8S3 and a molecular weight of 514.39 g/mol . This compound is known for its unique structure, which includes two benzene rings connected by a sulphonyl group, with trifluoromethylsulphonyl groups attached to each benzene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) typically involves the reaction of 4-hydroxybenzenesulfonic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulphonyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylsulphonyl groups.

Scientific Research Applications

1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) involves its interaction with molecular targets through its sulphonyl and trifluoromethylsulphonyl groups. These interactions can affect various pathways, depending on the specific application. For example, in organic synthesis, the compound may act as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis-{[(trifluoromethyl)sulphonyl]oxy}diphenyl sulphone
  • Methanesulfonic acid, trifluoro-, sulfonyldi-4,1-phenylene ester

Uniqueness

1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene) is unique due to its specific arrangement of sulphonyl and trifluoromethylsulphonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired .

Properties

IUPAC Name

[4-[4-(trifluoromethylsulfonyloxy)phenyl]sulfonylphenyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F6O8S3/c15-13(16,17)30(23,24)27-9-1-5-11(6-2-9)29(21,22)12-7-3-10(4-8-12)28-31(25,26)14(18,19)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNATAWRXVKURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O8S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624932
Record name Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17763-90-5
Record name Sulfonyldi(4,1-phenylene) bis(trifluoromethanesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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